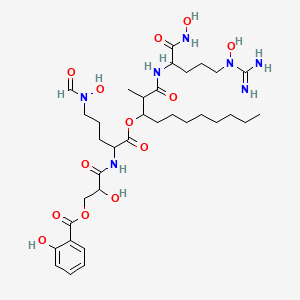
2-Methyl-2-(prop-1-en-2-yl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(prop-1-en-2-yl)adamantane is an organic compound with the molecular formula C14H22 and a molecular weight of 190.32 g/mol . It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure and high stability. This compound is characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the adamantane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the adamantane molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The final product is purified through distillation or recrystallization techniques to obtain the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(prop-1-en-2-yl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding adamantane ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum to yield reduced adamantane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Adamantane ketones, carboxylic acids
Reduction: Reduced adamantane derivatives
Substitution: Halogenated adamantane derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(prop-1-en-2-yl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structure and stability.
Medicine: Explored for its antiviral and anticancer properties, as adamantane derivatives have shown activity against various viruses and cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(prop-1-en-2-yl)adamantane involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral enzymes, preventing viral replication. The compound’s cage-like structure allows it to fit into enzyme active sites, blocking substrate access and inhibiting enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanol: An alcohol derivative of adamantane with similar stability and reactivity.
2-Adamantanone: A ketone derivative with comparable chemical properties.
1-Bromoadamantane: A halogenated derivative used in similar substitution reactions.
Uniqueness
2-Methyl-2-(prop-1-en-2-yl)adamantane stands out due to its unique combination of a methyl group and a prop-1-en-2-yl group attached to the adamantane core. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-methyl-2-prop-1-en-2-yladamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-9(2)14(3)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,1,4-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVQLPXHHOBED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1(C2CC3CC(C2)CC1C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439221 |
Source


|
| Record name | 2-Methyl-2-(prop-1-en-2-yl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38172-64-4 |
Source


|
| Record name | 2-Methyl-2-(prop-1-en-2-yl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-beta-D-ribofuranosyl]adenine](/img/structure/B1249046.png)
![[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B1249048.png)



![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1249053.png)
![2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1249060.png)


![N-Ethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1249064.png)




